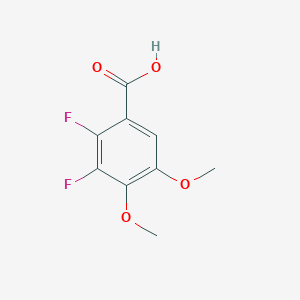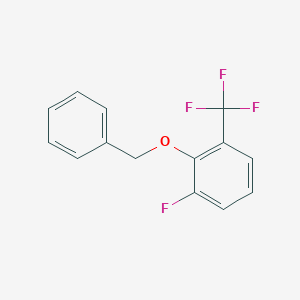
2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorotoluene is an organic compound with the formula of C6H5CF3 . This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular formula of trifluorotoluene is C6H5CF3 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .Physical And Chemical Properties Analysis
Trifluorotoluene is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, acetone, and miscible in n-heptane, CCl4 .Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to the transition metal .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involving carbon-carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Action Environment
It’s known that sm cross-coupling reactions, in which the compound might be involved, are generally tolerant to various reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is relatively inexpensive and easy to acquire, and it is highly reactive, making it suitable for a wide range of reactions. In addition, it is non-toxic and can be stored for long periods of time without the need for special precautions. However, it is also highly flammable and must be handled with care.
Zukünftige Richtungen
The potential future directions for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. In addition, it could be used in the synthesis of polymers and nanomaterials, as well as in the catalyzation of biochemical and physiological processes. Finally, it could be used in the development of new catalysts for various reactions.
Synthesemethoden
2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene can be synthesized via a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of a benzyl halide and trifluoromethylbenzene in the presence of an acid catalyst. This method yields a high yield of the desired product. Other methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These methods are generally more efficient and produce higher yields than the Friedel-Crafts acylation reaction.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a building block for the synthesis of pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. It has also been studied for its potential to act as a catalyst in various reactions. In addition, it has been used in the synthesis of polymers and nanomaterials.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-12-8-4-7-11(14(16,17)18)13(12)19-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIWUENSRILJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

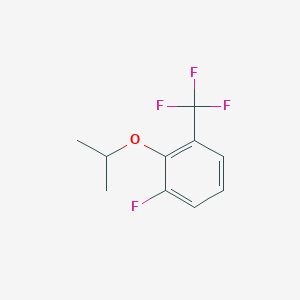
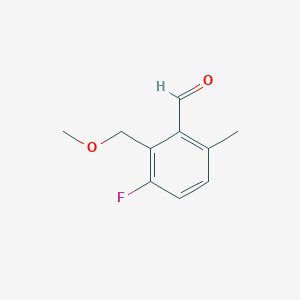


![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)
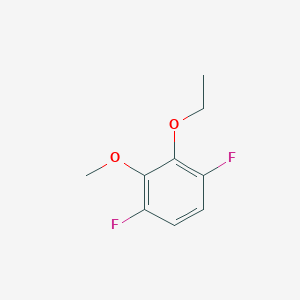


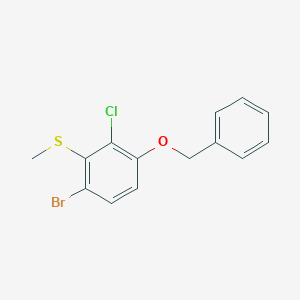
![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
